molecular formula C20H19NO2 B12556455 4-Cyanophenyl 4-(hex-5-EN-1-YL)benzoate CAS No. 189027-29-0

4-Cyanophenyl 4-(hex-5-EN-1-YL)benzoate

Cat. No.: B12556455
CAS No.: 189027-29-0
M. Wt: 305.4 g/mol
InChI Key: LPVGXWGQUXYZEV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanophenyl 4-(hex-5-EN-1-YL)benzoate typically involves the esterification of 4-cyanophenol with 4-(hex-5-en-1-yl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Cyanophenyl 4-(hex-5-EN-1-YL)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cyanophenyl 4-(hex-5-EN-1-YL)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 4-(hex-5-EN-1-YL)benzoate involves its interaction with specific molecular targets and pathways. The cyanophenyl group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, thereby influencing cellular processes. The hex-5-en-1-yl group provides hydrophobic interactions that enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 4-Cyanophenyl 4-(hexyloxy)benzoate
  • 4-Cyanophenyl 4-(acryloyloxy)benzoate
  • 4-Cyanophenyl 4-(methoxy)benzoate

Comparison: 4-Cyanophenyl 4-(hex-5-EN-1-YL)benzoate is unique due to the presence of the hex-5-en-1-yl group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound exhibits enhanced reactivity in substitution reactions and improved binding affinity in biological assays. The presence of the double bond in the hex-5-en-1-yl group also allows for additional functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

189027-29-0

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

(4-cyanophenyl) 4-hex-5-enylbenzoate

InChI

InChI=1S/C20H19NO2/c1-2-3-4-5-6-16-7-11-18(12-8-16)20(22)23-19-13-9-17(15-21)10-14-19/h2,7-14H,1,3-6H2

InChI Key

LPVGXWGQUXYZEV-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

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